

Technical Guide: Urapidil-d4 in Preclinical ADME Bioanalysis

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Compound of Interest

Compound Name: Urapidil-d4 Hydrochloride

CAS No.: 1794979-63-7

Cat. No.: B585387

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Executive Summary

In preclinical drug development, the precise quantification of Urapidil—an

-adrenoceptor antagonist and 5-HT

agonist—requires robust bioanalytical assays. Urapidil-d4 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for these applications. Its physicochemical identity to the analyte ensures it compensates for matrix effects, extraction inefficiencies, and ionization variability in LC-MS/MS workflows. This guide outlines the optimal protocols for utilizing Urapidil-d4 in pharmacokinetic (PK) and metabolic stability assays.

Physicochemical Profile & Isotopic Design

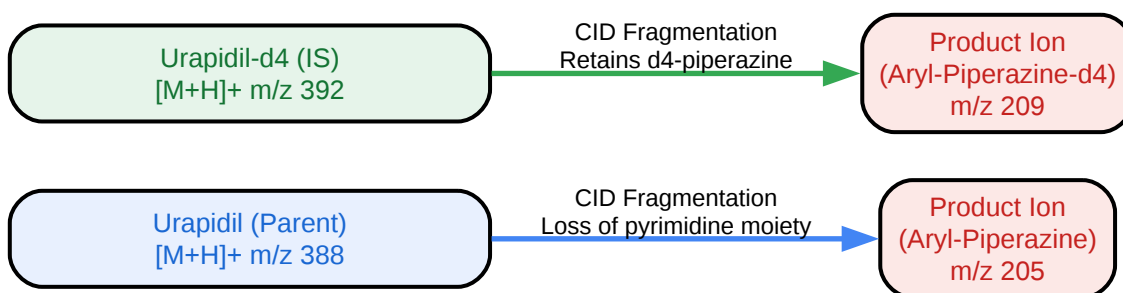
The selection of Urapidil-d4 is predicated on its structural stability and mass spectral distinctiveness.

- Chemical Name: 6-((3-(4-(2-methoxyphenyl)piperazin-1-yl)-2,2,6,6-d4)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
- Molecular Formula:
- Molecular Weight: ~391.48 g/mol (Parent Urapidil: 387.44 g/mol).

- Mass Shift: +4 Da. This shift is sufficient to avoid isotopic overlap (cross-talk) from the natural M+4 isotope of the parent drug, provided the enrichment is >99%.
- Label Position: The deuterium atoms are typically located on the piperazine ring. This placement is strategic; it avoids the primary metabolic soft spots (the phenyl ring and the methoxy group), ensuring the IS remains intact during extraction and does not undergo significant deuterium-hydrogen exchange.

Structural Visualization & Fragmentation

The following diagram illustrates the structural relationship and the critical MS/MS fragmentation pathway utilized for quantification.



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Figure 1: Parallel fragmentation pathways for Urapidil and Urapidil-d4. The +4 Da mass shift is conserved in the primary product ion, ensuring selectivity.

Bioanalytical Method Development (LC-MS/MS)

The core application of Urapidil-d4 is in the quantification of Urapidil from biological matrices (plasma, urine, microsomes).

Mass Spectrometry Parameters

- Ionization: ESI Positive Mode (+).
- Scan Mode: Multiple Reaction Monitoring (MRM).[1]
- Transitions:

- Analyte (Urapidil):
- IS (Urapidil-d4):
- Dwell Time: 100–200 ms (optimized to define >12 points per peak).

Chromatographic Conditions

Urapidil is a basic compound (

~7.0 and 10.4). Acidic mobile phases are essential to ensure protonation and improve peak shape.

Parameter	Specification	Rationale
Column	C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7–2.6 μm	Provides adequate retention of the polar piperazine moiety.
Mobile Phase A	0.1% Formic Acid or 10 mM Ammonium Acetate (pH 4.5)	Maintains analyte in ionized state for ESI+.
Mobile Phase B	Acetonitrile (ACN) or Methanol (MeOH)	ACN often yields sharper peaks for piperazines.
Elution	Gradient (e.g., 10% B to 90% B over 3 min)	Cleans matrix lipids while retaining Urapidil.
Retention Time	~2.5 min (Example)	Urapidil-d4 will co-elute or elute slightly earlier (<0.05 min shift) due to the deuterium isotope effect.

Sample Preparation Protocol

A Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended over Protein Precipitation (PPT) for high-sensitivity assays (LOQ < 1 ng/mL) to minimize matrix effects.

Recommended LLE Protocol:

- Aliquot: Transfer 50 μL of plasma/microsomal supernatant to a clean tube.

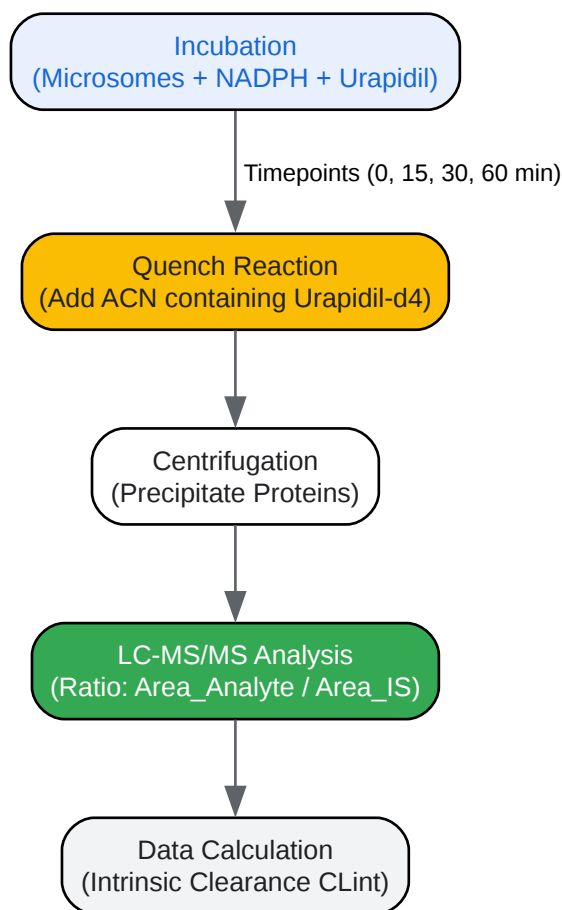
- IS Addition: Add 10 μ L of Urapidil-d4 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex.
- Buffer: Add 50 μ L of 100 mM Ammonium Carbonate (pH 9.0) to basify the sample (improves extraction into organic layer).
- Extraction: Add 1.5 mL of Ethyl Acetate or TBME (tert-butyl methyl ether).
- Agitation: Shake/Vortex for 10 min. Centrifuge at 4000 rpm for 5 min.
- Reconstitution: Transfer supernatant to a fresh plate, evaporate to dryness under at 40°C. Reconstitute in 100 μ L Mobile Phase.

Application in Metabolic Stability Studies

In ADME profiling, Urapidil-d4 is used to monitor the depletion of the parent drug in liver microsomes or hepatocytes.

Workflow Logic

The stability of the d4 label is paramount here. Since Urapidil is metabolized primarily via p-hydroxylation (on the phenyl ring) and O-demethylation, the d4 label on the piperazine ring remains unaffected. This allows Urapidil-d4 to be used as a reliable IS even in samples containing high concentrations of metabolites.



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Figure 2: Metabolic stability assay workflow integrating Urapidil-d4 for normalization.

Calculation of Intrinsic Clearance ()

The IS normalizes injection variability. Plot

vs. Time.

Validation Criteria (FDA M10 / EMA)

To ensure the integrity of the data generated using Urapidil-d4, the following parameters must be validated:

- Isotopic Purity: The contribution of Urapidil-d4 to the Urapidil (m/z 388) channel must be < 20% of the LLOQ response.

- **Cross-Signal Interference:** The contribution of a high concentration of Urapidil (ULOQ) to the IS channel (m/z 392) must be $< 5\%$ of the IS response.
- **Matrix Factor (MF):** Calculate the IS-normalized MF. It should be close to 1.0 (0.85–1.15), indicating that the IS and analyte suffer identical suppression/enhancement.

Troubleshooting & Best Practices

- **Deuterium Isotope Effect:** Urapidil-d4 may elute slightly earlier than Urapidil. Ensure the integration window covers both peaks if they are not perfectly aligned, though MRM handles them as distinct channels.
- **Stock Solution Stability:** Store Urapidil-d4 stock solutions (1 mg/mL in DMSO or MeOH) at -20°C . Deuterium exchange is negligible in aprotic solvents but avoid prolonged storage in acidic aqueous mobile phases at room temperature.
- **Carryover:** Due to the piperazine moiety, Urapidil can stick to metallic surfaces. Use a needle wash containing 0.1% Formic Acid in 50:50 ACN:Water.

References

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Sources

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